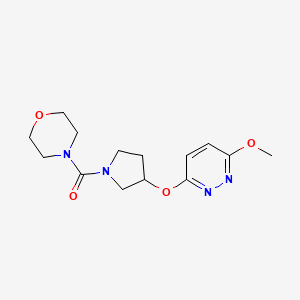
(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone” is a chemical compound with the molecular formula C14H20N4O41. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, related compounds such as “(6-methoxypyridazin-3-yl)methanol” have been synthesized and studied2. The synthesis of these related compounds could potentially provide insights into the synthesis of “(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone”.Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C14H20N4O41. Unfortunately, I couldn’t find specific information on the detailed molecular structure of this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, related compounds have been used in the design and synthesis of anti-tubercular agents3, which suggests that this compound could potentially be involved in similar chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of related compounds such as morpholinyl derivatives demonstrates their critical role as intermediates in creating biologically active molecules, particularly in anticancer research. For instance, 3-morpholin-4-yl derivatives have been synthesized and identified as significant intermediates for developing small molecule inhibitors with potential anticancer properties (Wang et al., 2016). These derivatives have shown varied biological activities, suggesting that structurally similar compounds like “(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone” could also possess significant therapeutic potential.
Antimicrobial Applications
Compounds with morpholine and pyrrolidinyl moieties have been explored for their antibacterial activities, indicating the potential of “(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone” in contributing to the development of new antimicrobial agents. The synthesis and antibacterial activity evaluation of Mannich bases of dihydrotetrazino benzothiazoles, incorporating morpholine, reveal the antimicrobial potential of such structures (Vartale et al., 2008).
Insecticidal Applications
Pyridine derivatives, including those with morpholine substitutions, have been synthesized and assessed for their insecticidal properties against pests like the cowpea aphid, highlighting the agricultural applications of related compounds (Bakhite et al., 2014).
Advanced Imaging Techniques
Furthermore, derivatives of the morpholinyl class have been synthesized for potential use in advanced imaging techniques, such as positron emission tomography (PET) imaging in Parkinson's disease research, demonstrating the compound's relevance in neurodegenerative disease studies (Wang et al., 2017).
Safety And Hazards
As this compound is not intended for human or veterinary use1, it should be handled with care to avoid exposure. Specific safety and hazard information would depend on the specific conditions under which the compound is used.
Direcciones Futuras
The future directions for research on this compound could potentially involve further investigation into its synthesis, its physical and chemical properties, and its potential applications in the design and synthesis of new chemical compounds.
Please note that this analysis is based on the limited information available and further research would be needed for a more comprehensive understanding of this compound.
Propiedades
IUPAC Name |
[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-20-12-2-3-13(16-15-12)22-11-4-5-18(10-11)14(19)17-6-8-21-9-7-17/h2-3,11H,4-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOXMXXZLOSKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

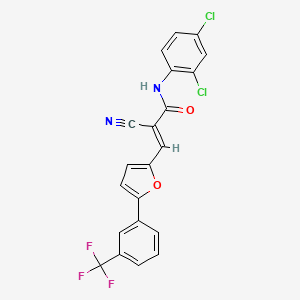
![2-[[6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2667039.png)
![4-[2-(1,2,5-Dithiazepan-5-yl)ethylsulfonyl]benzonitrile](/img/structure/B2667040.png)
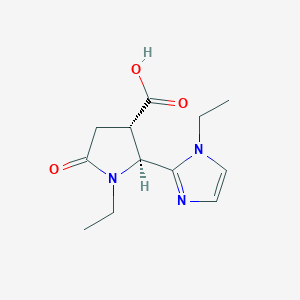
![benzo[c][1,2,5]thiadiazol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2667042.png)
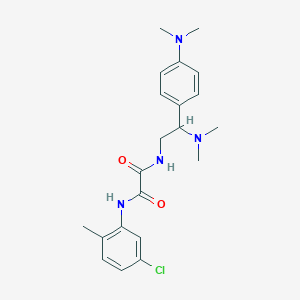
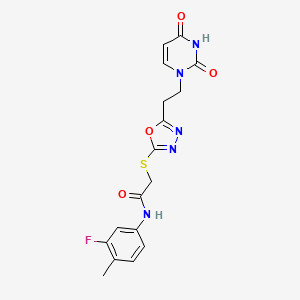
![2-Cyclopropyl-5-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2667046.png)
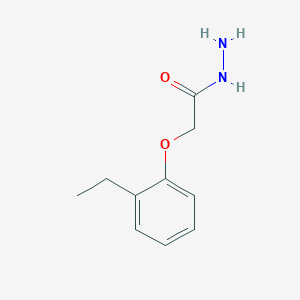

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2667053.png)
![Methyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2667057.png)
![3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione](/img/structure/B2667058.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2667059.png)